molecular formula C10H11NO6 B1440231 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester CAS No. 422308-68-7

4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester

Cat. No. B1440231
M. Wt: 241.2 g/mol
InChI Key: WASBIXOONHANMQ-UHFFFAOYSA-N
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Description

“4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester” is a chemical compound with the molecular formula C10H11NO6 . It is a derivative of 5-hydroxy-4-methoxy-2-nitrobenzoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-methoxy-4-nitrobenzoic acid, an alkoxybenzoic acid derivative, has been synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . A similar approach might be used to synthesize “4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester”, where ethyl iodide could be used instead of methyl iodide.


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester” can be inferred from its molecular formula, C10H11NO6 . It likely contains a benzoic acid core with hydroxy, methoxy, and nitro substituents, as well as an ethyl ester group.

Scientific Research Applications

Influence on Alkaline Hydrolysis Rates

Research by Iskander, Tewfik, and Wasif (1966) in the "Journal of The Chemical Society B: Physical Organic" studied the effect of a nitro-group on the rates of alkaline hydrolysis of ethyl benzoate. They found that a nitro-group in different positions on the benzoate molecule influences the hydrolysis rates significantly. This research provides insights into the chemical behavior of related compounds, including 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester, in alkaline conditions (Iskander, Tewfik, & Wasif, 1966).

Effect on Plant Chlorosis

Dimmock (1967) in the "Journal of the Science of Food and Agriculture" explored the impact of derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid on plant chlorosis. The study demonstrated that these compounds could induce chlorosis in various plant species, indicating a potential application in agricultural or botanical research (Dimmock, 1967).

Ester Migration in Chemical Reactions

Tran, Dickson, and Barker (2013) in "Tetrahedron Letters" investigated the O-alkylation of phenolic compounds, including 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester derivatives. They observed unexpected hydrolysis and ester migration during the alkylation process, revealing complex chemical behaviors that could be relevant in synthetic organic chemistry (Tran, Dickson, & Barker, 2013).

Synthesis Processes

Research on the synthesis of related ester compounds was conducted by Yin Dulin (2007) in "Fine Chemical Intermediates." This research provides a basis for understanding the synthetic pathways and optimal conditions for producing compounds like 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester, which could be valuable in pharmaceutical and chemical industries (Yin Dulin, 2007).

properties

IUPAC Name

ethyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-9(16-2)8(12)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASBIXOONHANMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methoxy-2-nitro-benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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